molecular formula C8H6ClN3O3 B15199816 5-Chloro-7-nitrobenzoxazole-2-methanamine

5-Chloro-7-nitrobenzoxazole-2-methanamine

Cat. No.: B15199816
M. Wt: 227.60 g/mol
InChI Key: AFHPMPFYXNVTSR-UHFFFAOYSA-N
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Description

5-Chloro-7-nitrobenzoxazole-2-methanamine: is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-nitrobenzoxazole-2-methanamine typically involves the nitration of a benzoxazole precursor followed by amination. One common method is the electrophilic nitration of 5-chlorobenzoxazole using a nitrating agent such as nitric acid or a nitric acid-sulfuric acid mixture. The nitration reaction introduces a nitro group at the 7-position of the benzoxazole ring. Subsequently, the nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, as mentioned in the preparation methods.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-Chloro-7-nitrobenzoxazole-2-methanamine from the nitro precursor.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-7-nitrobenzoxazole-2-methanamine is used as a building block in organic synthesis

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents. The presence of the nitro group is particularly important for its biological activity.

Medicine: Research has indicated that benzoxazole derivatives, including this compound, exhibit anticancer properties. They can inhibit the growth of cancer cells by interfering with specific cellular pathways.

Industry: In the material science field, benzoxazole derivatives are used in the development of advanced materials such as polymers and dyes. Their unique chemical properties contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-Chloro-7-nitrobenzoxazole-2-methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    5-Chloro-2-nitrobenzoxazole: Similar structure but lacks the methanamine group.

    7-Nitrobenzoxazole-2-methanamine: Similar structure but lacks the chloro substituent.

    5-Chloro-7-nitrobenzimidazole: Similar structure but contains an imidazole ring instead of an oxazole ring.

Uniqueness: 5-Chloro-7-nitrobenzoxazole-2-methanamine is unique due to the presence of both chloro and nitro substituents on the benzoxazole ring, along with the methanamine group

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

(5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H6ClN3O3/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H,3,10H2

InChI Key

AFHPMPFYXNVTSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)CN)[N+](=O)[O-])Cl

Origin of Product

United States

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